![molecular formula C22H19N3O4 B138281 Tadalafil, (6S,12AS)- CAS No. 629652-72-8](/img/structure/B138281.png)
Tadalafil, (6S,12AS)-
Overview
Description
Tadalafil, (6S,12AS)-, also known as (-)-TRANS-TADALAFIL, is a selective phosphodiesterase-5 inhibitor . It has a molecular formula of C22H19N3O4 and a molecular weight of 389.4 . It is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy .
Synthesis Analysis
The synthesis of (6S,12AS)-Tadalafil involves an enantioselective synthesis of 1-substituted tetrahydroisoquinolines from L–Dopa methyl ester through intramolecular aryl radical cyclization . The utility of this synthetic protocol is demonstrated in the synthesis of (6S, 12aS) Tadalafil (5 steps, 21%, 99% ee) .
Molecular Structure Analysis
The molecular structure of Tadalafil, (6S,12AS)- is characterized by a stereochemistry that is ABSOLUTE, with 2 defined stereocenters and 0 E/Z Centers .
Chemical Reactions Analysis
Tadalafil is metabolized in the liver via CYP3A4 to inactive metabolites . It is excreted in the feces (~61%, predominantly as metabolites) and urine (~36%, predominantly as metabolites) .
Scientific Research Applications
Comprehensive Analysis of “ent-Tadalafil” Applications
Erectile Dysfunction Treatment: Tadalafil, commonly known for treating erectile dysfunction (ED), has been shown to improve sexual function over long-term treatment periods. Studies have found that daily administration of Tadalafil can lead to greater improvements in International Index of Erectile Function (IIEF-EF) scores, Sexual Encounter Profile questions 2 and 3 (SEP2 and SEP3), compared to on-demand usage .
Cognitive Function and Inflammation: Research indicates that Tadalafil may have positive effects on cognitive functions and inflammation. It has been suggested that treatment with PDE5 inhibitors like Tadalafil can improve cognitive functions and depression, which are often associated with ED .
Wound Healing: A novel application of Tadalafil involves its use in wound healing. Deep eutectic liquids have been designed for the topical application of Tadalafil, which provides a way to utilize its therapeutic properties while avoiding systemic exposure .
Safety And Hazards
Tadalafil should not be taken with any form of organic nitrates or guanylate cyclase stimulators due to its hypotensive effects . It should also not be prescribed in patients with Stevens–Johnson syndrome or exfoliative dermatitis because hypersensitivity reactions to this ED drug have been reported in such patients . Moreover, tadalafil and its analogues have been detected in a number of dietary supplements over the last decade. These illegal products are mainly advertised as sexual enhancement products and sold without any declarations on the label of the pharmacological and toxicological effects arising from the PDE5 inhibitory activity .
properties
IUPAC Name |
(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-KKSFZXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212165 | |
Record name | Tadalafil, (6S ,12aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tadalafil, (6S,12AS)- | |
CAS RN |
629652-72-8 | |
Record name | Tadalafil, (6S ,12aS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629652728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tadalafil, (6S ,12aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TADALAFIL, (6S ,12AS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ6QJN0D4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ent-Tadalafil significant in the context of food safety?
A1: Recent years have seen a rise in the adulteration of food products and dietary supplements with Tadalafil-like compounds, including ent-Tadalafil. These adulterants pose serious health risks to consumers. [] The research emphasizes the need for sensitive and reliable methods to detect these compounds in food and beverages to ensure consumer safety.
Q2: How does the concept of "molecular softness" contribute to developing a reliable detection method for ent-Tadalafil and its analogs?
A2: Researchers explored the use of computational chemistry, particularly the concept of "molecular softness," to design effective haptens for antibody generation. [] Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule.
Q3: Beyond detection, has there been research focusing on the synthesis of ent-Tadalafil?
A3: Yes, a study explored a novel synthetic route for producing ent-Tadalafil. [] This research focused on a diastereospecific synthesis of tetrahydroisoquinolines, key structural components of ent-Tadalafil, utilizing a radical cyclization approach. While the specific details of the synthesis are beyond the scope of this Q&A, this research highlights the ongoing interest in developing efficient and controlled synthetic pathways for ent-Tadalafil, which could be valuable for various research purposes.
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